molecular formula C14H12Br2O2 B1286368 1,2-Bis(4-bromophenoxy)ethane CAS No. 36506-46-4

1,2-Bis(4-bromophenoxy)ethane

Cat. No.: B1286368
CAS No.: 36506-46-4
M. Wt: 372.05 g/mol
InChI Key: FANDKBOZYRTMBW-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromophenoxy)ethane:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-bromophenoxy)ethane is typically synthesized through the reaction of ethylene glycol diphenyl ether with bromine in the presence of a suitable catalyst . The reaction proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is typically carried out in a reactor equipped with temperature control and efficient stirring. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Scientific Research Applications

1,2-Bis(4-bromophenoxy)ethane has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various brominated compounds, which are important in pharmaceuticals, agrochemicals, and materials science[][1].

    Flame Retardants: The compound is used in the preparation of brominated flame retardants, which are added to polymers to enhance their fire resistance[][1].

    Environmental Studies: Researchers study the environmental fate and behavior of brominated compounds, including their degradation pathways and potential impacts on ecosystems[][1].

Properties

IUPAC Name

1-bromo-4-[2-(4-bromophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANDKBOZYRTMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555413
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36506-46-4
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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